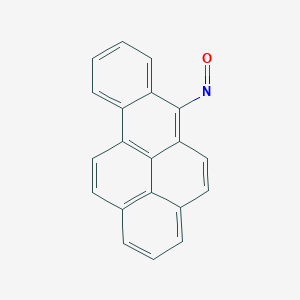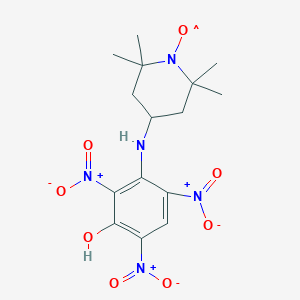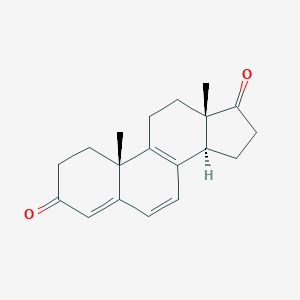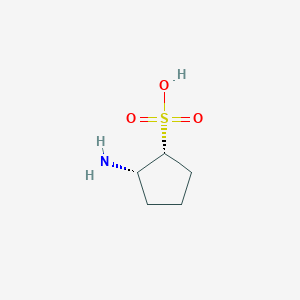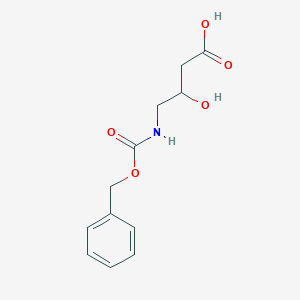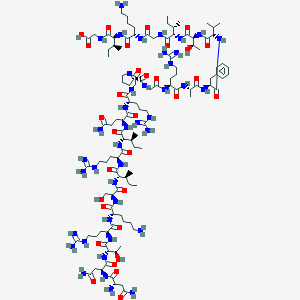
Fragmento de VIH (GP120) (308-331)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ripasudil, conocido por su nombre comercial Glanatec, es un inhibidor de la cinasa rho utilizado principalmente para el tratamiento del glaucoma y la hipertensión ocular . Fue aprobado por primera vez para su uso en Japón en septiembre de 2014 . Ripasudil funciona reduciendo la presión intraocular, convirtiéndolo en un medicamento valioso para pacientes que no responden bien a otros tratamientos.
Aplicaciones Científicas De Investigación
Ripasudil tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los inhibidores de la cinasa rho y sus propiedades químicas.
Biología: Ripasudil se emplea en la investigación de vías de señalización celular y organización del citoesqueleto.
Industria: El compuesto se utiliza en el desarrollo de nuevas soluciones oftálmicas y otras formulaciones farmacéuticas.
Mecanismo De Acción
Ripasudil ejerce sus efectos inhibiendo la proteína cinasa asociada a rho que contiene hélice enrollada (ROCK). Esta inhibición conduce a la relajación de la malla trabecular, lo que aumenta la salida de humor acuoso a través del canal de Schlemm y reduce la presión intraocular . Los objetivos moleculares involucrados incluyen ROCK1 y ROCK2, que son importantes en el control contráctil del tejido muscular liso .
Compuestos similares:
Singularidad de ripasudil: Ripasudil es único debido a su alta selectividad y potencia como inhibidor de la cinasa rho. La incorporación de un átomo de flúor y un grupo metilo quiral mejora significativamente su acción farmacológica en comparación con fasudil . Además, ripasudil ha mostrado resultados prometedores en ensayos clínicos para afecciones más allá del glaucoma, como la retinopatía diabética .
Análisis Bioquímico
Biochemical Properties
The HIV (GP120) Fragment (308-331) interacts with keyhole limpet hemocyanin (KLH), a protein used in vaccine development, to generate a specific anti-HIV antibody . This interaction is vital for the body’s immune response against HIV .
Cellular Effects
The HIV (GP120) Fragment (308-331) has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the receptor and coreceptors on the surface of the host cell, triggering a series of infection events, including virus attachment to the host cell, virus-cell membrane fusion, and viral genetic material transfer .
Molecular Mechanism
The HIV (GP120) Fragment (308-331) exerts its effects at the molecular level through binding interactions with biomolecules. It adopts two distinct conformational states to balance viral infection and immune escape. One is a closed state resistant to most neutralization antibodies, and the other is an open state responsible for the binding of the receptor and coreceptors .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El clorhidrato de ripasudil hidratado se sintetiza a través de una serie de reacciones químicas. La síntesis implica la incorporación de un átomo de flúor en la posición C4 de la porción isoquinolina y la unión quiral de un grupo metilo a la posición C2’ de la porción 1,4-diazepano . Las condiciones específicas de reacción y los reactivos utilizados en la síntesis son de propiedad exclusiva y no se divulgan públicamente en detalle.
Métodos de producción industrial: La producción industrial de ripasudil implica disolver el clorhidrato de ripasudil hidratado y materiales auxiliares relevantes en agua. Luego se agrega una solución acuosa de hialuronato de sodio hinchada a la solución de medicamento, seguida de agitación uniforme, filtración y subenvasado para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Ripasudil se somete a varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su síntesis y modificación para mejorar sus propiedades farmacológicas.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.
Sustitución: Las reacciones de halogenación a menudo implican reactivos como el gas flúor u otros agentes halogenantes.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de ripasudil, que pueden tener diferentes actividades y propiedades farmacológicas.
Comparación Con Compuestos Similares
Uniqueness of Ripasudil: Ripasudil is unique due to its high selectivity and potency as a rho kinase inhibitor. The incorporation of a fluorine atom and a chiral methyl group significantly enhances its pharmacological action compared to fasudil . Additionally, ripasudil has shown promising results in clinical trials for conditions beyond glaucoma, such as diabetic retinopathy .
Propiedades
IUPAC Name |
2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C114H199N41O31/c1-14-57(7)85(105(181)136-54-83(165)166)149-98(174)67(32-21-23-41-115)138-81(163)52-134-104(180)86(58(8)15-2)152-110(186)90(63(13)158)154-106(182)84(56(5)6)148-100(176)73(48-64-30-19-18-20-31-64)145-91(167)61(11)137-94(170)68(35-26-44-130-112(123)124)139-80(162)51-133-103(179)76-38-29-47-155(76)82(164)53-135-93(169)66(34-25-43-129-111(121)122)140-97(173)72(39-40-77(118)159)144-108(184)87(59(9)16-3)150-99(175)71(37-28-46-132-114(127)128)142-107(183)88(60(10)17-4)151-102(178)75(55-156)147-96(172)69(33-22-24-42-116)141-95(171)70(36-27-45-131-113(125)126)143-109(185)89(62(12)157)153-101(177)74(50-79(120)161)146-92(168)65(117)49-78(119)160/h18-20,30-31,56-63,65-76,84-90,156-158H,14-17,21-29,32-55,115-117H2,1-13H3,(H2,118,159)(H2,119,160)(H2,120,161)(H,133,179)(H,134,180)(H,135,169)(H,136,181)(H,137,170)(H,138,163)(H,139,162)(H,140,173)(H,141,171)(H,142,183)(H,143,185)(H,144,184)(H,145,167)(H,146,168)(H,147,172)(H,148,176)(H,149,174)(H,150,175)(H,151,178)(H,152,186)(H,153,177)(H,154,182)(H,165,166)(H4,121,122,129)(H4,123,124,130)(H4,125,126,131)(H4,127,128,132)/t57-,58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-,87-,88-,89-,90-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEZUJKCGLFCJM-AULMXMCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H199N41O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2640.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B39366.png)
![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B39368.png)
![3-[2-[(Z)-[5,5-dimethyl-3-[(Z)-(3-pentyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B39374.png)
